molecular formula C16H14N6O3 B2834704 4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide CAS No. 1021097-86-8

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide

Cat. No.: B2834704
CAS No.: 1021097-86-8
M. Wt: 338.327
InChI Key: OKNCIGHNSKPCAY-UHFFFAOYSA-N
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Description

4-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a heterocyclic compound characterized by a fused purine-imidazole core substituted with methyl groups at positions 4 and 7, and a benzamide moiety at position 4. The benzamide group enhances solubility and may facilitate interactions with biomolecular targets, such as enzymes or receptors.

Properties

IUPAC Name

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-8-7-21-11-13(20(2)16(25)19-14(11)24)18-15(21)22(8)10-5-3-9(4-6-10)12(17)23/h3-7H,1-2H3,(H2,17,23)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNCIGHNSKPCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of formylmethylflavin with p-nitrobenzohydrazide in the presence of acetic acid. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide involves its interaction with molecular targets such as NF-κB. By inhibiting the DNA binding of NF-κB, it can modulate the expression of proteins that play key roles in immunity and inflammation . This inhibition is achieved through the compound’s ability to interfere with the transcription factor’s binding to specific DNA sequences.

Comparison with Similar Compounds

The structural and functional attributes of 4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide can be contextualized against related compounds, primarily benzimidazole-4,7-dione derivatives and substituted imidazoles. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key analogues from recent literature include the 1H-benzo[d]imidazole-4,7-dione derivatives synthesized by Yuan and Zhu (2020) (e.g., compounds 14c–14i ). These compounds share a benzimidazole core but differ in substituents and functional groups:

Compound ID Substituents (R Groups) Yield (%) Notable Features
14c Benzoylpiperidin-4-yl, Cl, CF₃ 43 Moderate yield; trifluoromethyl enhances lipophilicity
14d 4-Fluorobenzoylpiperidin-4-yl, Cl, CF₃ 67 High yield; fluorine improves metabolic stability
14e 4-Chlorobenzoylpiperidin-4-yl, Cl, CF₃ 77 Highest yield; chloro group increases halogen bonding potential
14g 3,4-Dichlorobenzoylpiperidin-4-yl, Cl, CF₃ 66 Dichloro substitution may enhance target affinity
Target Compound 4,7-Dimethyl, benzamide N/A Benzamide improves solubility; methyl groups reduce steric hindrance

Key Observations :

  • Electron-Withdrawing Groups: Compounds like 14d (4-F) and 14e (4-Cl) exhibit higher yields and stability compared to non-halogenated derivatives, suggesting electron-withdrawing groups optimize synthesis efficiency .
  • Lipophilicity vs.
  • Steric Considerations : The 4,7-dimethyl groups in the target compound reduce steric bulk compared to bulkier substituents (e.g., piperidinylbenzoyl in 14c–14i ), possibly enabling better binding to flat enzymatic pockets.

Biological Activity

4-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O3C_{18}H_{22}N_{6}O_{3}, with a molecular weight of approximately 350.41 g/mol. The compound features a dioxopurine core linked to a benzamide moiety, which is significant for its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound against multidrug-resistant (MDR) pathogens. For instance, it has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

A study reported that derivatives of benzamides containing oxadiazole moieties exhibited significant antibacterial effects by targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division. The compound was part of a series of synthesized compounds evaluated for their ability to inhibit FtsZ and showed effective bactericidal activity comparable to established antibiotics like ciprofloxacin and linezolid .

The mechanism through which this compound exerts its antibacterial effects involves the inhibition of FtsZ polymerization. This disruption leads to impaired cell division in bacteria, ultimately resulting in cell death. The compound's structure allows it to effectively bind to the active site of FtsZ, preventing its normal function .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide and dioxopurine components can significantly influence the biological activity of the compound. For example:

  • Substituents on the benzamide : Variations in the substituents can enhance or diminish antibacterial potency.
  • Dioxopurine modifications : Alterations in the dioxopurine structure may affect binding affinity to FtsZ.

Table 1 summarizes some key SAR findings related to this class of compounds:

Compound VariantSubstituentAntibacterial ActivityTarget
A14NoneHighFtsZ
A15MethylModerateFtsZ
A16ChlorineLowFtsZ

Case Studies

  • Case Study: Efficacy Against MRSA
    A study conducted by researchers at a leading pharmacological institute found that compound A14 (a derivative closely related to this compound) demonstrated superior efficacy against MRSA strains compared to traditional antibiotics. The minimum inhibitory concentration (MIC) was significantly lower than that for ciprofloxacin .
  • Case Study: Toxicity Assessment
    Toxicity evaluations indicated that certain derivatives exhibited low toxicity profiles in zebrafish embryos, suggesting a favorable safety margin for further development. Specifically, compound 10f was classified as low toxicity with an acute toxicity value of 20.58 mg/L .

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